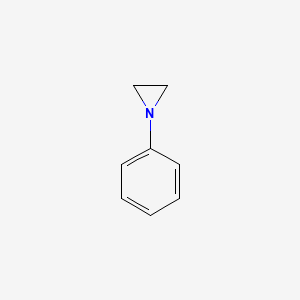

1-Phenylaziridine

Description

Significance in Organic Chemistry and Heterocyclic Synthesis

1-Phenylaziridine is a three-membered heterocyclic compound containing a nitrogen atom and a phenyl group attached to the nitrogen. ontosight.ai This structure, characterized by a strained aziridine (B145994) ring, is the source of its high reactivity, making it prone to ring-opening reactions. ontosight.ai This reactivity is a cornerstone of its utility in organic synthesis, allowing for a variety of chemical transformations. ontosight.ai

The significance of this compound and its derivatives lies in their role as versatile intermediates for synthesizing a wide array of nitrogen-containing compounds. thieme-connect.com The ability of the aziridine ring to be opened by various nucleophiles provides a pathway to valuable molecules such as β-amino alcohols and α-amino acids, which are crucial components in the synthesis of pharmaceuticals and agrochemicals. Furthermore, this compound serves as a precursor for the creation of diverse N-heterocycles through ring-opening annulation reactions, a popular method for generating complex molecular structures with potential biological activity.

The phenylsulfonyl group, when attached to the aziridine ring, further enhances its reactivity, making compounds like 1-(phenylsulfonyl)aziridine (B82348) valuable intermediates in various synthetic transformations. ontosight.ai These compounds undergo a variety of ring-opening reactions, including nucleophilic substitution, addition, and rearrangement, often under mild conditions. ontosight.ai

Foundational Research Areas for Aziridines

The study of aziridines, with this compound as a key example, encompasses several foundational research areas that highlight their importance in chemistry.

Synthesis and Biotransformations: The synthesis of aziridines has been a subject of intense research, with numerous methods developed over the past 25 years. nih.gov These methods often involve the transfer of substituted nitrenes to olefins or carbenes to imines. nih.gov For instance, this compound can be synthesized through the reaction of styrene (B11656) with chloramine. ontosight.ai Biotransformation processes have also been explored for the efficient and enantioselective synthesis of 1-arylaziridine-2-carboxylic acid derivatives. nih.gov

Ring-Opening Reactions: A major focus of aziridine research is their ring-opening reactions. thieme-connect.comwikipedia.org Due to the inherent strain in the three-membered ring, aziridines are susceptible to attack by nucleophiles. thieme-connect.comwikipedia.org This reactivity is fundamental to their application as synthetic intermediates. thieme-connect.com For example, the reaction of 1-benzyl-2-phenylaziridine with thiols in the presence of a catalyst like zinc chloride leads to the formation of β-amino sulfides. thieme-connect.com These reactions are highly valuable for creating functionalized amino compounds. researchgate.net

Polymerization: The polymerization of aziridines is another significant area of investigation. The ring-opening polymerization of N-substituted aziridines typically proceeds via a cationic mechanism. rsc.org However, these polymerizations can be challenging due to termination reactions. rsc.orgmpg.de Research has explored various initiators and conditions to control the polymerization of aziridines, including 2-phenylaziridine (B142167), to form polyamines with specific molecular weights. rsc.orgmpg.descihub.org

Cycloaddition Reactions: Aziridines, particularly N-substituted ones like N-tosyl-2-phenylaziridine, can act as masked 1,3-dipoles in cycloaddition reactions. researchgate.netresearchgate.net These reactions, often catalyzed by Lewis acids, provide routes to substituted five-membered heterocycles like pyrrolidines and 1,3-oxazolidines. researchgate.netresearchgate.net This reactivity further expands the synthetic utility of the aziridine scaffold.

Table 1: Key Research Findings on this compound and Related Aziridines

| Research Area | Key Finding |

| Synthesis | Can be synthesized from the reaction of styrene with chloramine. ontosight.ai |

| Ring-Opening | Undergoes regioselective and enantiospecific ring-opening with benzyl (B1604629) bromide. nih.gov |

| Polymerization | Cationic ring-opening polymerization of 2-phenylaziridine yields low molecular weight polymers. rsc.orgmpg.de |

| Cycloaddition | N-tosyl-2-phenylaziridine acts as a 1,3-dipole in reactions with alkenes to form pyrrolidines. researchgate.net |

| Biotransformation | Enantioselective biotransformation of 1-arylaziridine-2-carbonitriles produces highly enantiopure S-1-arylaziridine-2-carboxamides and R-1-arylaziridine-2-carboxylic acids. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

696-18-4 |

|---|---|

Formule moléculaire |

C8H9N |

Poids moléculaire |

119.16 g/mol |

Nom IUPAC |

1-phenylaziridine |

InChI |

InChI=1S/C8H9N/c1-2-4-8(5-3-1)9-6-7-9/h1-5H,6-7H2 |

Clé InChI |

YKNKBBMRKMLLJS-UHFFFAOYSA-N |

SMILES canonique |

C1CN1C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Phenylaziridine and Its Derivatives

Classical and Established Routes

The traditional syntheses of 1-phenylaziridine and its analogues are rooted in fundamental organic reactions that have been refined over decades. These methods typically involve intramolecular cyclization, the addition of reactive nitrogen species to double bonds, or reductive cyclization pathways.

Cyclization Approaches from Precursors

Intramolecular cyclization is a cornerstone of aziridine (B145994) synthesis, where a linear precursor containing an amine and a leaving group on adjacent carbons is induced to form the three-membered ring. Two of the most prominent methods in this category are the Wenker and Gabriel-Cromwell syntheses.

The Wenker synthesis traditionally involves the conversion of a β-amino alcohol to its corresponding sulfate (B86663) ester, followed by cyclization under basic conditions. wikipedia.org The process begins with the reaction of an amino alcohol, such as 2-anilinoethanol, with sulfuric acid at high temperatures (140–250 °C) to form the hydrogen sulfate adduct. wikipedia.orgamazonaws.com Subsequent treatment with a strong base, like sodium hydroxide (B78521), facilitates an intramolecular nucleophilic substitution, where the deprotonated amine displaces the sulfate group to yield the aziridine ring. wikipedia.org However, the harsh conditions of the classical Wenker synthesis can lead to side reactions like charring. wikipedia.org

To address these limitations, modified Wenker syntheses have been developed using milder reagents. One improved method employs chlorosulfonic acid for the initial esterification, followed by cyclization with sodium hydroxide. thieme-connect.comresearchgate.net This approach is more broadly applicable, even to precursors that are unstable in hot sulfuric acid. thieme-connect.comorganic-chemistry.org

| Starting Amino Alcohol | Aziridine Product | Overall Yield (%) |

|---|---|---|

| 2-Aminoethanol | Aziridine | 56 |

| 1-Amino-2-propanol | 2-Methylaziridine | 63 |

| 2-Amino-1-phenylethanol | 2-Phenylaziridine (B142167) | 81 |

| 2-Amino-2-phenylethanol | N-H-3-Phenylaziridine | 75 |

The Gabriel-Cromwell reaction provides another pathway, typically starting from α,β-dihalo ketones which react with a primary amine. beilstein-journals.orgthieme-connect.de The reaction proceeds through the addition of the amine to a 2-bromoalkenone intermediate, followed by an intramolecular nucleophilic displacement of the remaining bromide to form the aziridine ring. thieme-connect.de This one-pot, multistep reaction has been successfully applied to the synthesis of ferrocenyl-substituted aziridines, where dibromo precursors react with amines like benzylamine (B48309) in the presence of triethylamine (B128534) to give high yields of the corresponding aziridines. researchgate.netnih.govnih.gov

Nitrene Addition to Olefins

The addition of a nitrene, a reactive nitrogen species with a lone pair of electrons, to an alkene double bond is a direct method for forming the aziridine ring. For the synthesis of N-aryl aziridines, an aryl azide (B81097) such as phenyl azide serves as the nitrene precursor. acs.org The reaction can be initiated thermally or photochemically, causing the azide to release nitrogen gas (N₂) and generate the corresponding nitrene, which then adds to the alkene.

The reaction of aryl azides with styrenes to form N-arylaziridines is often facilitated by transition metal catalysts. acs.org Ruthenium and iron complexes, for example, can catalyze the aziridination of various substituted styrenes. acs.orgmdpi.com A study using a Ruthenium-Porphyrin complex as a catalyst for the reaction between p-nitrophenyl azide and several olefins demonstrated the viability of this method. acs.org The reaction rates were found to follow first-order kinetics with respect to the azide concentration. acs.org

| Substrate | Yield (%) |

|---|---|

| Styrene (B11656) | 94 |

| p-Methylstyrene | 86 |

| p-Chlorostyrene | 92 |

| α-Methylstyrene | 80 |

This approach is synthetically valuable as it directly establishes the C-N bonds of the heterocyclic ring in a single step from readily available alkenes. mdpi.com

Reduction-Based Syntheses

Aziridines can also be synthesized through the reduction of various functionalized precursors. Common methods include the reduction of α-azido alcohols and oximes.

The reduction of 2-azido alcohols using phosphines, such as triphenylphosphine (B44618) (PPh₃) or trialkyl phosphines, is a well-established route to aziridines. wikipedia.org This reaction proceeds via a mechanism similar to the Staudinger reaction, where the phosphine (B1218219) reacts with the azide to form a phosphazide (B1677712) intermediate, which then undergoes intramolecular cyclization with the elimination of the phosphine oxide and nitrogen gas to furnish the aziridine. This method is particularly useful as 2-azido alcohols can be readily prepared from the corresponding epoxides by ring-opening with an azide salt. ru.nl

Another significant reduction-based method is the treatment of oximes with reducing agents like lithium aluminum hydride (LiAlH₄). orgsyn.org This reaction has been shown to be a general method for synthesizing aziridines from ketoximes that have an aromatic ring attached to the carbon alpha or beta to the oximino group. orgsyn.org The reduction of dibenzyl ketoxime with LiAlH₄ in tetrahydrofuran, for instance, yields cis-2-benzyl-3-phenylaziridine stereoselectively. orgsyn.orgresearchgate.net The reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ has also been shown to proceed through a 2-methyl-N-phenylaziridine intermediate, which can be isolated under controlled conditions.

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of highly efficient and selective catalytic methods for aziridination, with a strong emphasis on asymmetric synthesis.

Catalytic Aziridination

Catalytic aziridination reactions offer significant advantages over classical methods, including milder reaction conditions, higher efficiency, and the potential for enantioselectivity. These reactions often involve the transfer of a nitrene moiety from a stable precursor to an alkene, mediated by a metal or organocatalyst.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis and as organocatalysts in their own right. scripps.eduisca.me In the context of aziridination, NHCs are primarily used as ancillary ligands that coordinate to a metal center, such as copper or iron, modulating its reactivity and stability. beilstein-journals.orgscispace.com NHC-metal complexes have proven to be highly efficient catalysts for the [3 + 2] cycloaddition of azides with alkynes and for aziridination reactions. beilstein-journals.org

Transition Metal-Catalyzed Methods

The synthesis of this compound and its derivatives can be effectively achieved through various transition metal-catalyzed reactions. These methods offer attractive alternatives to traditional synthetic routes, often providing good yields and tolerance for a range of functional groups. acs.org

Commonly employed transition metals include copper(I), rhodium(II), palladium, and nickel. nih.gov For instance, palladium-catalyzed N-alkenylation of aziridines with alkenyl halides and copper-catalyzed N-alkenylation with alkenyl boronic acids have been developed as straightforward methods. acs.org These reactions provide a pathway to N-alkenyl aziridines, which are valuable synthetic intermediates. acs.org

A notable example is the copper-catalyzed coupling of 7-azabicyclo[4.1.0]heptane with trans-2-tolylvinylboronic acid, which yields the corresponding N-alkenyl aziridine. acs.org Similarly, palladium catalysts can be employed, although their effectiveness can be lower for certain substrates like those with lower boiling points. acs.org Transition metal catalysts, such as those based on iron, cobalt, molybdenum, and ruthenium, are often supported by promoters to enhance their catalytic activity. mdpi.com

Supramolecular Catalysis (Nanovessels)

Supramolecular catalysis, particularly utilizing self-assembled container molecules often referred to as "nanovessels," has emerged as a powerful strategy for synthesizing 1-phenylaziridines. escholarship.orgscispace.comacs.orgosti.govresearchgate.net These nanovessels create a unique microenvironment within their cavity that can lead to significant rate accelerations and unique product selectivity compared to reactions in bulk solution. scispace.comacs.orgosti.govresearchgate.net

One prominent example is a three-component aza-Darzens reaction catalyzed by a supramolecular host to generate N-phenylaziridines. escholarship.orgscispace.comacs.orgosti.govresearchgate.net This reaction demonstrates a rare case of a catalytic three-component coupling within a supramolecular assembly. escholarship.orgacs.orgosti.govresearchgate.net A key finding is that the nanovessel catalyst can produce the trans-stereoisomer of the aziridine, which is opposite to the cis-isomer typically formed in bulk solution. escholarship.orgscispace.comacs.orgosti.gov The reaction of an α-ethyl substituted α-diazo ester, acetaldehyde, and aniline (B41778), catalyzed by a nanovessel, yielded the trisubstituted N-phenylaziridine with high selectivity for the trans-diastereomer. scispace.com

Metal-Free Approaches

Metal-free synthetic methods for aziridines, including this compound derivatives, are gaining traction as they offer a more environmentally benign alternative to metal-catalyzed processes. google.comuniovi.es These methods often involve organocatalysis or the use of specific reagents to facilitate the aziridination reaction.

One such approach involves a one-pot synthesis using N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium (B184261) tribromide (PTAB) in acetonitrile. This method is scalable and has been optimized for the synthesis of 2-arylaziridines. Another metal-free strategy relies on the triphenylphosphine (PPh₃)-mediated cyclization of azido (B1232118) alcohols, which proceeds through a Staudinger-like mechanism to form the aziridine ring.

Furthermore, N-heterocyclic carbenes (NHCs) can catalyze the reaction between a nitroso compound and an aldehyde to form a hydroxamic acid, which then reacts with a Michael acceptor to produce the aziridine. google.com This process can be conducted as a one-pot reaction and is free of heavy metals. google.com

Stereoselective and Asymmetric Synthesis

Chiral Auxiliaries and Asymmetric Catalysis

The development of stereoselective and asymmetric methods for the synthesis of aziridines is crucial for accessing enantiomerically pure compounds, which are of significant interest in medicinal chemistry. researchgate.netdiva-portal.orgfrontiersin.orgnih.gov Two primary strategies employed are the use of chiral auxiliaries and asymmetric catalysis. ethz.chnumberanalytics.comwikipedia.org

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For instance, oxazolidinone auxiliaries have been successfully used in various stereoselective transformations, including the synthesis of aziridines. wikipedia.org

Asymmetric catalysis involves the use of a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. diva-portal.org This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is required. ethz.ch Transition metal complexes with chiral ligands are commonly used. For example, chiral biaryl ligands like VANOL and VAPOL have been employed in aziridination reactions. researchgate.net Organocatalytic methods have also been developed, providing access to highly enantioenriched and structurally complex aziridines from simple starting materials. researchgate.net A highly enantioselective aza-Darzens reaction (up to 99% ee) has been achieved using an enantiopure supramolecular host. escholarship.org

Stereocontrolled Functionalization via Lithiation/Electrophile Trapping

Stereocontrolled functionalization of the aziridine ring can be achieved through lithiation followed by trapping with an electrophile. nih.govresearchgate.netnih.gov This method allows for the introduction of substituents at specific positions of the aziridine ring with high stereocontrol.

The regioselectivity of the lithiation of N-alkyl-2-phenylaziridines can be influenced by the reaction conditions. nih.gov For instance, by tuning these conditions, it is possible to generate either α- or ortho-lithiated aziridines with high regioselectivity, which can then be stereoselectively functionalized by trapping with an electrophile. nih.gov The dynamics of the nitrogen atom in the aziridine ring play a crucial role in determining the regioselectivity of the lithiation process. nih.gov

In the case of 2-alkylideneaziridines bearing a chiral group on the nitrogen, the lithiation/trapping sequence can proceed with a high degree of stereoselectivity. rsc.org The solvent and the substitution pattern of the alkene have been identified as important factors that can even switch the stereoselectivity of the reaction. rsc.org For example, lithiation of an unsubstituted 2-methyleneaziridine in toluene (B28343) occurs with the opposite stereoinduction compared to the reaction in THF. rsc.org

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.comresearchgate.nettcichemicals.com This approach is atom-economical and can significantly reduce the number of synthetic steps. tcichemicals.com

MCRs have been successfully applied to the synthesis of aziridines and their derivatives. mdpi.com A notable example is a three-component aza-Darzens reaction catalyzed by a supramolecular nanovessel, which produces N-phenylaziridines. escholarship.orgscispace.comacs.orgosti.govresearchgate.net This reaction demonstrates excellent diastereoselectivity, favoring the trans-isomer. escholarship.orgscispace.com

Another MCR involves the reaction of an aziridine, formaldehyde, and formic acid under neat conditions to yield 1,3-oxazolidines. mdpi.com Furthermore, a stepwise multi-component approach using benzaldehyde, N-methyl hydroxyl-amine hydrochloride, and 2-phenyl-N-tosylaziridine has been developed to synthesize 1,2,4-oxadiazinanes with good yield and as a single diastereoisomer. mdpi.com

| Catalyst System | Reactants | Product | Key Feature | Reference |

| Palladium or Copper Catalyst | Aziridine, Alkenyl Halide/Boronic Acid | N-Alkenyl Aziridine | Straightforward alkenylation | acs.org |

| Supramolecular Nanovessel | Aniline, Formaldehyde, Ethyl Diazoacetate | N-Phenylaziridine | High diastereoselectivity for trans-isomer | escholarship.orgscispace.comacs.orgosti.govresearchgate.net |

| N-Heterocyclic Carbene (NHC) | Nitroso Compound, Aldehyde, Michael Acceptor | Aziridine | Metal-free one-pot synthesis | google.com |

| Chiral Supramolecular Host | Not specified | Aziridine | High enantioselectivity (up to 99% ee) | escholarship.org |

| Organolithium Base | N-Alkyl-2-phenylaziridine | Functionalized Aziridine | Stereocontrolled functionalization | nih.gov |

| Not applicable (Neat) | Aziridine, Formaldehyde, Formic Acid | 1,3-Oxazolidine | Multi-component synthesis of a related heterocycle | mdpi.com |

Microwave-Enhanced Synthesis

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating reaction rates and often improving yields and selectivity compared to conventional heating methods. This approach has been successfully applied to the synthesis of this compound, offering an efficient and solvent-free alternative.

One notable method involves the reaction of aniline with either 1,2-dibromoethane (B42909) or ethylene (B1197577) glycol, catalyzed by Maghnite, an Algerian Montmorillonite clay (MMT). researchgate.net This solid-supported catalyst facilitates the reaction under microwave irradiation, providing a green and economical process. researchgate.net The reactions are typically performed under solvent-free conditions, which is environmentally advantageous.

Research has shown that various reaction parameters, such as the ratio of reactants and the amount of catalyst, significantly influence the yield of this compound. The use of microwave irradiation drastically reduces reaction times from hours to minutes, demonstrating a key advantage of this technology in synthetic chemistry.

Detailed Research Findings

Studies have systematically optimized the conditions for the synthesis of this compound using Maghnite as a catalyst under microwave irradiation. The reaction proceeds by reacting aniline with a suitable two-carbon source like 1,2-dibromoethane or ethylene glycol.

When 1,2-dibromoethane is used as the reactant with aniline, the yield of this compound is highly dependent on the molar ratio of the reactants. Optimal yields have been observed at a specific reactant stoichiometry, with deviations leading to a decrease in product formation. For instance, in a solvent-free synthesis under microwave irradiation at 180°C, the best yield was achieved with a specific molar ratio of aniline to 1,2-dibromoethane.

The following table summarizes the effect of the reactant molar ratio on the yield of this compound when reacted with 1,2-dibromoethane in the presence of Maghnite-H+ under microwave irradiation.

Table 1: Effect of Reactant Amount on the Synthesis of this compound from Aniline and 1,2-Dibromoethane under Microwave Irradiation

| Aniline (mol) | 1,2-Dibromoethane (mol) | Catalyst (Maghnite-H+) | Yield (%) |

|---|---|---|---|

| 1 | 1 | Present | Trace |

| 1.5 | 1 | Present | 9.32 |

| 1 | 1.5 | Present | 15.78 |

| 1 | 2 | Present | 85.09 |

| 2 | 1 | Present | Trace |

Data sourced from Fodili, M., et al. (2017).

Similarly, the synthesis using ethylene glycol and aniline was optimized. The amount of ethylene glycol relative to aniline was found to be a critical factor for achieving high yields.

The table below illustrates how the quantity of ethylene glycol affects the yield of this compound under microwave conditions with a Maghnite catalyst.

Table 2: Effect of Reactant Amount on the Synthesis of this compound from Aniline and Ethylene Glycol under Microwave Irradiation

| Aniline (g) | Ethylene Glycol (g) | Catalyst (Mag-Na+) | Yield (%) |

|---|---|---|---|

| 1 | 1 | Present | 46.28 |

| 1 | 1.5 | Present | 54.95 |

| 1 | 2 | Present | 84.88 |

| 1 | 2.5 | Present | 72.12 |

| 1 | 3 | Present | 67.11 |

Data sourced from Fodili, M., et al. (2017).

The amount of the Maghnite catalyst also plays a crucial role. An optimal catalyst loading ensures the highest reaction efficiency. Studies investigating the effect of catalyst amount on the reaction between aniline and 1,2-dibromoethane under microwave irradiation have shown that the yield increases with the catalyst amount up to a certain point, after which it may level off or decrease.

Table 3: Effect of Catalyst Amount on the Aziridination of Aniline with 1,2-Dibromoethane under Microwave Irradiation

| Aniline/1,2-Dibromoethane Ratio | Catalyst Amount (% w/w) | Time (min) | Yield (%) |

|---|---|---|---|

| 1:2 | 1 | 3 | 38.89 |

| 1:2 | 2 | 3 | 78.88 |

| 1:2 | 3 | 3 | 86.00 |

| 1:2 | 4 | 3 | 88.93 |

| 1:2 | 5 | 3 | 87.73 |

Data sourced from Fodili, M., et al. (2017).

Reaction Mechanisms and Reactivity of the Aziridine Ring System

Ring-Opening Reactions

The release of ring strain is the driving force for the C-N or C-C bond cleavage that characterizes the ring-opening reactions of 1-phenylaziridine. acs.orgsioc-journal.cn These reactions can be initiated by nucleophiles, acids, metals, or reductive agents.

Nucleophilic attack on one of the carbon atoms of the aziridine (B145994) ring is a common and synthetically valuable transformation. nih.govias.ac.in The regioselectivity and stereochemistry of this process are influenced by the nature of the aziridine substituents, the nucleophile, and the reaction conditions. acs.orgru.nl

The nucleophilic ring-opening of this compound and its derivatives often proceeds through an Sₙ2-type mechanism. nih.govias.ac.incapes.gov.briitk.ac.in In this mechanism, the nucleophile attacks one of the ring carbons, leading to the cleavage of the opposing C-N bond with inversion of stereochemistry. iitk.ac.in The regioselectivity of the attack is dictated by both steric and electronic factors. Generally, nucleophilic attack occurs at the less substituted carbon atom. libretexts.org However, in the case of 2-aryl-substituted aziridines like this compound, the benzylic position is activated towards nucleophilic attack. iitk.ac.in

The formation of non-racemic products from the reaction of chiral aziridines provides strong evidence for the Sₙ2-type mechanism. ias.ac.iniitk.ac.inresearchgate.net For example, the reaction of enantiomerically pure (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid yields non-racemic 1,2-amino ethers, supporting an Sₙ2 pathway. iitk.ac.in

Under acidic conditions, the aziridine nitrogen is protonated, which activates the ring towards nucleophilic attack. libretexts.orgchimia.ch This process can be viewed as a hybrid between an Sₙ1 and Sₙ2 mechanism. libretexts.org The protonation of the nitrogen creates a good leaving group, and the subsequent C-N bond begins to break, leading to a build-up of positive charge on the more substituted carbon. The nucleophile then attacks this electrophilic carbon before a full carbocation can form. libretexts.org In the case of unsymmetrical epoxides, which are analogous to aziridines, the nucleophile preferentially attacks the more substituted carbon under acidic conditions. libretexts.org Hot water has also been shown to promote the ring-opening of aziridines, with a proposed general acid-catalyzed mechanism. acs.org

Various metal catalysts, including those based on copper, palladium, and nickel, as well as other Lewis acids, are effective in promoting the ring-opening of this compound and its derivatives. acs.orgrsc.orgnih.gov These catalysts can activate the aziridine ring, facilitating nucleophilic attack and often influencing the regioselectivity and stereoselectivity of the reaction. ias.ac.iniitk.ac.inresearchgate.netucla.edu

Copper(I) Catalysis: Copper(I) catalysts have been employed in the regioselective and stereospecific ring-opening of aziridines with various nucleophiles, including Grignard reagents. rsc.orgnih.gov For instance, the copper-catalyzed reaction of CF₃-aziridines with aryl Grignard reagents leads to the formation of α-CF₃-β-arylethylamines. nih.gov Computational studies suggest that in some cases, a lithium chloride/magnesium halide salt acts as a Lewis acid, interacting with the copper atom during C-C bond formation. nih.gov

Palladium(II) Catalysis: Palladium catalysts are utilized in ring-opening cross-coupling reactions of aziridines. acs.orgrsc.org The choice of ligand on the palladium center can be crucial for controlling the regioselectivity. For example, Pd/NHC (N-heterocyclic carbene) systems can favor attack at the more sterically hindered benzylic position of 2-phenylaziridine (B142167), while Pd/PR₃ systems can lead to the opposite regioselectivity. acs.org

Nickel(II) Catalysis: Nickel(II) catalysts are effective for various ring-opening reactions, including reductive cross-coupling reactions. sioc-journal.cnacs.orgrsc.org For example, a nickel-catalyzed enantioselective electroreductive cross-coupling of aryl aziridines with alkenyl bromides has been developed. nih.gov Mechanistic studies suggest that the aziridine is activated through a nucleophilic halide ring-opening process. nih.govresearchgate.net

Lewis Acid Catalysis: A wide range of Lewis acids, such as boron trifluoride (BF₃·OEt₂), indium triflate, and scandium triflate, can catalyze the ring-opening of aziridines with various nucleophiles. researchgate.netwikipedia.org These reactions often proceed with high regioselectivity. researchgate.net For instance, the Lewis acid-mediated reaction of 2-aryl-N-tosylaziridines with alcohols proceeds via an Sₙ2-type mechanism to afford 1,2-amino ethers. iitk.ac.in In some cases, a combination of two Lewis acids, such as a chiral (salen)Co complex and an achiral Ti(IV) cocatalyst, can be used to achieve enantioselective ring-opening. ucla.edu

The aziridine ring can be opened reductively using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net The reductive opening of N-phenylaziridine with an excess of lithium in the presence of a catalytic amount of naphthalene (B1677914) leads to the formation of a dianionic intermediate, which can then be trapped with electrophiles. researchgate.net The reduction of 2-methyl-1-phenylaziridine (B561468) with LiAlH₄ proceeds non-regioselectively, yielding a mixture of N-propylaniline and N-isopropylaniline. The presence of a Lewis acid like aluminum chloride can influence the regioselectivity of this reduction.

In some cases, the ring-opening of aziridines can be followed by rearrangement reactions. A notable example is the "retro ring-opening" process. For instance, in the synthesis of methamphetamine from ephedrine, an intermediate 1,2-dimethyl-3-phenylaziridine (B1212488) can undergo a retro ring-opening followed by hydrolysis to yield phenyl-2-propanone. maps.orgmdma.chcapes.gov.brmdma.ch This type of rearrangement often occurs under acidic conditions where the protonated aziridine controls the retro ring-opening to form a zwitterionic intermediate. mdma.ch Certain N-substituted aziridines with electron-withdrawing groups can also undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides, which are 1,3-dipoles that can be trapped in cycloaddition reactions. wikipedia.org

Metal-Catalyzed Ring Opening (e.g., Cu(I), Pd(II), Ni(II), Lewis Acid)

Role of Substituent Effects on Reactivity (e.g., Phenyl Group Position)

The position and electronic nature of substituents on the aziridine ring play a crucial role in determining its reactivity and the regioselectivity of ring-opening reactions. arkat-usa.org The presence of a phenyl group on the nitrogen atom of this compound influences the N-inversion energy barrier and the reactivity towards nucleophiles. researchgate.netkoreascience.kr

Computational studies using B3LYP/6-31+G* methods have investigated the N-inversion energies of various N-substituted aziridines. For N-phenylaziridine, the calculated N-inversion energy is 8.91 kcal/mol. researchgate.netkoreascience.kr This is lower than that of N-alkyl substituted aziridines such as N-methylaziridine (16.97 kcal/mol) and N-benzylaziridine (16.70 kcal/mol), but higher than N-acyl substituted aziridines like N-benzoylaziridine (5.75 kcal/mol). researchgate.netkoreascience.kr The lower inversion barrier of the N-phenyl group compared to alkyl groups is attributed to electronic effects.

The phenyl group's electronic influence also extends to the reactivity of the aziridine ring in nucleophilic ring-opening reactions. arkat-usa.org For instance, in the reaction of 2-aryl-N-tosylaziridines, the electronic effect of the substituent on the phenyl ring at the C-2 position is vital in determining the regioselectivity of the reaction. arkat-usa.org Furthermore, studies on 1-arylsulphonyl-2-arylaziridines have shown that electron-withdrawing substituents on the C-2 aryl ring cause an upfield shift (shielding) of the C-2 carbon resonance in 13C NMR spectra, while electron-withdrawing groups on the N-arylsulphonyl ring lead to a downfield shift for both C-2 and C-3 carbons. sci-hub.se This indicates a complex interplay of electronic effects transmitted through the aziridine ring.

Cycloaddition Reactions

This compound and its derivatives participate in a variety of cycloaddition reactions, serving as versatile building blocks for the synthesis of larger heterocyclic systems. wikipedia.org These reactions often proceed via the formation of an azomethine ylide intermediate through thermal or photochemical ring-opening of the aziridine. wikipedia.org

[3+2] cycloaddition reactions of aziridines provide a direct route to five-membered heterocyclic rings. This compound can act as a 1,3-dipole precursor in these reactions. For example, N-tosyl-2-phenylaziridine reacts with various alkenes in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O) to produce substituted pyrrolidines. researchgate.netresearchgate.net Similarly, Sc(OTf)3-catalyzed [3+2] cycloaddition of phenyl aziridines with nonactivated alkenes such as cyclic enol ethers and allyltrimethylsilane (B147118) affords pyrrolidine (B122466) derivatives in high yields and with high regioselectivity at room temperature. researchgate.net The reaction of N-tosylaziridines with α,β-unsaturated ketones, promoted by lithium iodide, also yields N-tosylpyrrolidines. organic-chemistry.org

The cycloaddition of this compound derivatives with nitriles, catalyzed by scandium triflate under solvent-free conditions, leads to the formation of imidazolines in good to excellent yields. researchgate.net

Furthermore, the reaction of 1-isopropyl-2-phenylaziridine with isothiocyanates, catalyzed by pyrrolidine, results in the synthesis of thiazolidin-2-ylidene derivatives. rsc.orgvulcanchem.comrsc.org For instance, the reaction with phenyl isothiocyanate at 50°C produces the corresponding thiazolidin-2-ylidene in 97% yield. vulcanchem.com Mechanistic studies suggest that this reaction proceeds through an SN2 pathway with inversion of configuration at the chiral center of the aziridine. rsc.org

Information specifically on [3+1+1] and [3+1] cycloadditions of this compound to form azetidines is limited in the provided search results. However, the general reactivity of aziridines suggests that such cycloadditions could be plausible under specific catalytic conditions, though they are less common than [3+2] cycloadditions.

The coupling of aziridines with carbon dioxide (CO2) to form oxazolidinones is an atom-economical and environmentally attractive reaction. whiterose.ac.ukdntb.gov.uanih.gov This transformation has been extensively studied with this compound and its derivatives using various catalytic systems. oup.comsciengine.com

A variety of catalysts have been developed for the cycloaddition of CO2 to this compound.

Organo-antimony and -tin Compounds : Tetraphenylstibonium bromide (Ph4SbBr) and triphenyltin (B1233371) bromide (Ph3SnBr) have been found to be active catalysts for the reaction of this compound with CO2 to produce 3-phenyl-2-oxazolidone. oup.comresearchgate.net The use of polar aprotic solvents like HMPA enhances the reaction, leading to high yields. oup.com For example, using Ph4SbBr as a catalyst at 80°C and 50 atm of CO2 for 6 hours resulted in an 86% yield of 3-phenyl-2-oxazolidone. oup.com

Lithium Iodide : Lithium iodide (LiI) is a convenient and inexpensive catalyst for this transformation, often exhibiting high activity even at atmospheric pressure. researchgate.net The catalytic activity of LiI is well-established for the cycloaddition of CO2 to aziridine derivatives. researchgate.net It is proposed to facilitate the ring-opening of the aziridine. researchgate.net

Gallium-based Catalysts : Gallium(III) salen and salphen complexes, in combination with a nucleophilic co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), have been shown to be effective for the cycloaddition of CO2 to aziridines. rsc.orgnih.gov These catalysts can operate under relatively mild conditions. For instance, an aluminum(salphen) complex, a congener of gallium complexes, catalyzes the reaction at 50-100°C and 1-10 bar of CO2 pressure under solvent-free conditions. whiterose.ac.uk

The table below summarizes the catalytic activity of various organometallic compounds in the reaction of CO2 with this compound.

Table 1: Catalytic Activity of Organometallic Compounds in the Reaction of CO2 with this compound Reaction Conditions: this compound (30 mmol), CO2 (50 kg/cm ³), Catalyst (0.5 mmol), Temperature (80 °C), Time (6h).

| Catalyst | Yield of 3-Phenyl-2-oxazolidone (%) | Yield of 1,4-Diphenylpiperazine (%) |

|---|---|---|

| Ph4SbBr | 86 | 9 |

| Ph3SnBr | 41 | 51 |

Data from Matsuda et al., 1985. oup.com

The cycloaddition of CO2 to substituted aziridines can potentially lead to two regioisomeric oxazolidinones. In the case of 2-substituted aziridines, such as 2-phenylaziridines, the reaction generally favors the formation of 5-substituted oxazolidinones. whiterose.ac.uksciengine.com

The regioselectivity is influenced by the catalytic system and the reaction mechanism. For many catalytic systems, including those based on aluminum and chromium, the reaction proceeds with high regioselectivity. sciengine.comwhiterose.ac.uk For example, DFT studies on a bifunctional aluminum catalyst suggest a preferential ring-opening at the phenyl-substituted carbon, leading to the 5-phenyl-2-oxazolidinone. whiterose.ac.uk The addition of solvents like HMPA can also drastically improve the regioselectivity when using catalysts like lithium iodide. researchgate.net A proposed mechanism involves the coordination of the Lewis acidic catalyst to the aziridine nitrogen, followed by nucleophilic attack of the co-catalyst (e.g., iodide) at one of the aziridine carbons. For 2-aryl aziridines, this attack preferentially occurs at the benzylic carbon, leading to a more stable intermediate and ultimately the 5-aryl-2-oxazolidinone. whiterose.ac.uk

Carbon Dioxide Coupling to Form Oxazolidinones

Catalytic Systems for CO2 Fixation (e.g., Organo-antimony/-tin, Lithium Iodide, Gallium-based catalysts)

Oxidation and Reduction Pathways

The reactivity of the this compound ring system is characterized by its susceptibility to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Reduction of the Aziridine Ring:

The reduction of N-phenylaziridines typically involves ring-opening reactions. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). For instance, the reduction of 2-methyl-N-phenylaziridine with LiAlH₄ results in a mixture of two ring-opened products: N-propylaniline and N-isopropylaniline. researchgate.net The formation of these products indicates that the hydride attack can occur at either of the two carbon atoms of the aziridine ring.

The regioselectivity of this reduction can be influenced by the presence of Lewis acids. When a Lewis acid is present, it can coordinate to the nitrogen atom of the aziridine, facilitating the ring-opening process and potentially altering the ratio of the resulting amine products. researchgate.net The reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ has been shown to proceed through a 2-methyl-N-phenylaziridine intermediate, which is then reduced to N-propylaniline and N-isopropylaniline.

Another method for the reductive cleavage of N-phenylaziridine involves the use of lithium in the presence of a catalytic amount of an aromatic electron carrier, such as 4,4′-di-tert-butylbiphenyl (LDBB). core.ac.uk Interestingly, while naphthalene is often used as a catalyst in similar reductions, it has been found to inhibit the reductive lithiation of N-phenylaziridine. core.ac.uk

Interactive Data Table: Reduction of Phenylaziridine Derivatives

| Substrate | Reducing Agent/System | Products | Key Observations | Reference |

| 2-Methyl-N-phenylaziridine | LiAlH₄ | N-Propylaniline, N-Isopropylaniline | Non-regioselective ring opening. | researchgate.net |

| 2-Methyl-N-phenylaziridine | LiAlH₄ with Lewis Acid | N-Propylaniline, N-Isopropylaniline | Lewis acid catalysis facilitates the reduction. | researchgate.net |

| N-Phenylaziridine | Lithium di-tert-butylbiphenylide (LDBB) | Ring-opened product (trapped with electrophiles) | Naphthalene inhibits the reaction. | core.ac.uk |

Oxidation Involving the Aziridine Moiety:

Direct oxidation of the this compound ring itself is not extensively documented under typical laboratory conditions. However, oxidative processes can be carried out on substituents attached to the aziridine ring without destroying the three-membered heterocycle. For example, terminal N-tert-butylsulfinyl aziridines can be oxidized to provide the corresponding N-tert-butylsulfonyl aziridines. organic-chemistry.orgbas.bg This indicates that the aziridine ring can be stable to certain oxidizing agents, allowing for functional group transformations elsewhere in the molecule. While the direct oxidation of this compound to an N-oxide may be expected to lead to nitrosobenzene (B162901) and ethylene (B1197577), specific examples are not prevalent in the reviewed literature. wikipedia.org

Electrochemical methods have been employed for the oxidation of various nitrogen-containing heterocyclic compounds, such as phenylenediamines and 1-phenylpyrazolidin-3-one. researchgate.netrsc.org These studies reveal that oxidation often occurs via the formation of radical cations. While not directly reporting on this compound, these findings suggest that electrochemical oxidation could be a potential pathway for its transformation.

Interactive Data Table: Oxidation of Substituted Aziridines

| Substrate | Oxidizing Agent/System | Product | Reaction Type | Reference |

| Terminal N-tert-butylsulfinyl aziridines | Not specified | Terminal N-tert-butylsulfonyl aziridines | Oxidation of sulfur | organic-chemistry.orgbas.bg |

Radical Cation Chemistry and Ring-Opening Conditions

The study of the radical cation of this compound provides significant insight into the electronic structure and reactivity of the molecule upon one-electron oxidation. The fate of the aziridine ring, whether it remains intact or undergoes opening, is highly dependent on the substitution pattern.

Research utilizing techniques such as pulse radiolysis and flash photolysis has demonstrated that when a phenyl group is attached to the nitrogen atom of the aziridine ring, as in this compound, the resulting radical cation is stable and retains its cyclic structure. Upon oxidation, an electron is removed from the highest occupied molecular orbital (HOMO), which has significant character on the phenylamino (B1219803) moiety. This leads to the formation of a radical cation that exhibits a strong absorption band in the 440–480 nm range, similar to that observed for the radical cation of dimethylaniline.

Conversely, if the nitrogen atom carries an alkyl substituent and a phenyl group is attached to one of the carbon atoms of the aziridine ring, oxidation leads to a different outcome. In this case, the formation of the radical cation is followed by a spontaneous and rapid ring-opening to generate an azomethine ylide radical cation. These open-chain species are characterized by broad absorptions in the 500–800 nm range.

Therefore, the conditions for ring-opening of an aziridine radical cation are dictated by the position of the phenyl substituent. For this compound, the radical cation is stabilized by the delocalization of the radical and the positive charge over the phenyl ring, which favors the retention of the three-membered ring.

Interactive Data Table: Behavior of Phenyl-Substituted Aziridine Radical Cations

| Aziridine Derivative | Position of Phenyl Group | Observation upon Oxidation | Species Formed | Spectroscopic Signature |

| This compound | On Nitrogen | Ring remains closed | Stable radical cation | Intense band at 440–480 nm |

| C-Phenyl-N-alkylaziridine | On Carbon | Spontaneous ring opening | Azomethine ylide radical cation | Broad absorption at 500–800 nm |

Derivatization and Functionalization of 1 Phenylaziridine Scaffolds

Site-Selective Functionalization (e.g., benzylic lithiation)

Site-selective functionalization of the 1-phenylaziridine core, particularly at the benzylic position, offers a powerful strategy for creating substituted aziridines with a high degree of control. Benzylic lithiation, the deprotonation of the C-H bond adjacent to the phenyl ring, is a prominent method to achieve this.

The choice of the nitrogen-protecting group on the aziridine (B145994) is crucial for directing the lithiation. For instance, research has demonstrated the successful benzylic lithiation of N-tert-butylsulfonyl-2-phenylaziridine. nih.gov This reaction, when carried out with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether (Et₂O), selectively generates a lithiated species at the benzylic position. This intermediate can then be trapped by various electrophiles to yield α,α-disubstituted aziridines. A key advantage of this method is its stereocontrol; when starting with an enantiomerically pure (R)-N-tert-butylsulfonyl-2-phenylaziridine, the resulting disubstituted products are also obtained as single enantiomers, which indicates that the lithiated intermediate is configurationally stable. nih.gov Furthermore, this lithiation and electrophilic trapping sequence can be repeated to afford trisubstituted aziridines. nih.gov

The aziridino group itself can act as a directing metalation group (DMG), facilitating the lithiation of the ortho position on the phenyl ring. researchgate.net The regioselectivity of the lithiation can also be influenced by the base employed. For example, in the case of N-Boc protected aziridines, lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been shown to favor benzylic lithiation when a boronic ester is not present. bris.ac.uk Interestingly, the nature of the electrophile, such as different boronic esters, can also dictate the site of lithiation. bris.ac.uk

Another approach to generating a reactive intermediate is through reductive lithiation. The use of polycyclic aromatic hydrocarbon (PAH) mediated reductive lithiation has been shown to be effective for N-phenylaziridine, with the choice of solvent being a critical factor in the reaction's success. uniss.it Additionally, the use of borane (B79455) (BH₃) has been shown to promote the stereoselective α-lithiation of N-alkyl-2-phenylaziridines. researchgate.net

Table 1: Examples of Site-Selective Functionalization of this compound Derivatives

| Starting Material | Reagents | Site of Functionalization | Product Type | Ref. |

| N-tert-butylsulfonyl-2-phenylaziridine | n-BuLi/TMEDA, Et₂O | Benzylic position | α,α-Disubstituted aziridines | nih.gov |

| (R)-N-tert-butylsulfonyl-2-phenylaziridine | n-BuLi/TMEDA, Et₂O | Benzylic position | Enantiomerically pure α,α-disubstituted aziridines | nih.gov |

| N-Boc-2-phenylaziridine | LTMP | Benzylic position | Lithiated N-Boc-2-phenylaziridine | bris.ac.uk |

| N-Phenylaziridine | PAH, Li | Aziridine ring | Reductively lithiated intermediate | uniss.it |

| N-Alkyl-2-phenylaziridine | BH₃, s-BuLi | α-position to nitrogen | α-Lithiated aziridine-borane complex | researchgate.net |

| Phenylaziridines | n-BuLi | Ortho position of phenyl ring | Ortho-lithiated phenylaziridines | researchgate.net |

Introduction of Diverse Chemical Moieties

The reactive intermediates generated from this compound and its derivatives serve as versatile platforms for the introduction of a wide array of chemical functionalities. The trapping of lithiated 1-phenylaziridines with various electrophiles is a common and effective strategy. For example, the lithiated intermediates can react with deuterium (B1214612) oxide (D₂O) to introduce a deuterium atom. researchgate.net A particularly useful transformation involves the reaction with boronic esters, which, after an oxidative workup, yield β-amino alcohols. bris.ac.uk

Ring-opening reactions provide another major pathway for the introduction of new chemical groups. The strained aziridine ring can be opened by a variety of nucleophiles, leading to valuable products such as β-amino alcohols and α-amino acids. This reactivity makes this compound a useful precursor in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, this compound can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with alkenes, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), to produce substituted pyrrolidines. researchgate.net In these reactions, the this compound effectively acts as a masked 1,3-dipole. researchgate.net

Modern transition-metal-catalyzed reactions have also been employed to functionalize this compound derivatives. For instance, a Cp*Co(III)-catalyzed C-H activation has been developed for the C-C coupling of indolines with 2-phenyl-1-tosylaziridine. sci-hub.se This method allows for the formation of a new carbon-carbon bond at the C7 position of the indoline. sci-hub.se

The functional groups already present on a derivatized this compound can also be a handle for further modifications. For example, N-(1-phenylethyl)aziridine-2-carboxylate esters can be reduced to the corresponding alcohols or oxidized to the aldehydes. beilstein-journals.org These new functional groups can then undergo subsequent reactions to introduce further chemical diversity. beilstein-journals.org The ethanol (B145695) moiety in α-phenylaziridine-1-ethanol also provides a site for further derivatization.

Table 2: Examples of Introducing Diverse Chemical Moieties to this compound Scaffolds

| This compound Derivative | Reaction Type | Reagents/Catalyst | Introduced Moiety/Resulting Structure | Ref. |

| Lithiated N-alkyl-2-phenylaziridine | Electrophilic trapping | D₂O | Deuterium | researchgate.net |

| Lithiated N-Boc-2-phenylaziridine | Electrophilic trapping & oxidation | Boronic esters, H₂O₂ | Hydroxyl group (forms β-amino alcohols) | bris.ac.uk |

| This compound | Nucleophilic ring-opening | Various nucleophiles | Amino and hydroxyl/acid functionalities (β-amino alcohols, α-amino acids) | |

| N-Tosyl-2-phenylaziridine | [3+2] Cycloaddition | Alkenes, BF₃·Et₂O | Substituted pyrrolidine (B122466) ring | researchgate.net |

| 2-Phenyl-1-tosylaziridine | C-C coupling | Indolines, Cp*Co(III) | Indoline moiety | sci-hub.se |

| N-(1-Phenylethyl)aziridine-2-carboxylate esters | Reduction | LiAlH₄ | Hydroxymethyl group | beilstein-journals.org |

| N-(1-Phenylethyl)aziridine-2-alcohols | Oxidation | Swern oxidation | Aldehyde group | beilstein-journals.org |

Applications As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclesresearchgate.netarkat-usa.orgbas.bg

The reactivity of 1-phenylaziridine serves as a powerful tool for the synthesis of various nitrogen-containing heterocycles. researchgate.netarkat-usa.org Through controlled ring-opening and subsequent cyclization reactions, the aziridine (B145994) scaffold can be expanded to form larger, more complex heterocyclic systems. arkat-usa.org

Pyrrolidines and Piperidinesorganic-chemistry.org

This compound derivatives are effective precursors for the synthesis of five-membered pyrrolidines and six-membered piperidines, core structures in many natural products and pharmaceuticals. nih.govorganic-chemistry.org A primary method involves the Lewis acid-catalyzed [3+2] cycloaddition reaction. For instance, N-tosyl-2-phenylaziridine reacts with various alkenes in the presence of boron trifluoride etherate (BF₃·Et₂O) to generate substituted pyrrolidines. researchgate.netresearchgate.net This transformation treats the aziridine as a masked 1,3-dipole. researchgate.net

In a specific example, the reaction of N-Ts-phenylaziridine with cyclopentene, catalyzed by BF₃·OEt₂, yields a bicyclic pyrrolidine (B122466). researchgate.net Furthermore, the reaction with methylenecycloalkenes can produce spiropyrrolidines in good yields. researchgate.netresearchgate.net Palladium catalysis has also been employed to synthesize piperidine (B6355638) derivatives from aziridines through regio-selective addition with a Pd-TMM (trimethylenemethane) complex. researchgate.net

Table 1: Synthesis of Pyrrolidine Derivatives from this compound Precursors

| Aziridine Derivative | Alkene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Cyclopentene | BF₃·OEt₂ | Bicyclic Pyrrolidine | Not specified (1:1 mixture with byproduct) | researchgate.net |

Imidazolines and Oxazolidinonesorganic-chemistry.org

The strained ring of this compound derivatives can be readily incorporated into five-membered heterocycles containing a second heteroatom, such as imidazolines and oxazolidinones.

The synthesis of 2-imidazolines can be achieved through the scandium triflate (Sc(OTf)₃)-catalyzed [3+2] cycloaddition of aziridines with various nitriles. researchgate.netresearchgate.net This method is efficient, proceeding under mild, solvent-free conditions to produce the corresponding imidazolines in good to excellent yields. researchgate.net Another route involves the one-pot reaction of an aziridine, such as ethyl 3-phenylaziridine-2-carboxylate, with an imidoyl chloride. scispace.com This ring expansion proceeds through an intermediate imidoyl aziridine, which isomerizes to the 2-imidazoline upon treatment with sodium iodide or triethylamine (B128534) hydrochloride. scispace.com

Oxazolidinones are synthesized via the cycloaddition of aziridines with carbon dioxide (CO₂), a reaction that valorizes a common greenhouse gas. whiterose.ac.uk For example, 1-ethyl-2-phenylaziridine (B11727562) reacts with CO₂ under pressure in the presence of a catalytic system to yield the corresponding oxazolidinone. whiterose.ac.uk Various catalysts have been shown to be effective, including the combination of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and lithium iodide (LiI), and ionic liquids like 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane bromide ([C₄DABCO]Br). whiterose.ac.uk The latter has proven highly active and recyclable, affording 5-aryl-2-oxazolidinones with high conversion and excellent regioselectivity under solvent-free conditions.

Table 2: Synthesis of Imidazolines and Oxazolidinones

| Aziridine Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aziridines | Nitriles | Sc(OTf)₃, solvent-free | Imidazolines | Good to excellent | researchgate.net |

| Ethyl 3-phenylaziridine-2-carboxylate | Imidoyl Chloride | 1. CH₂Cl₂; 2. NaI, Acetone, reflux | 2-Imidazoline | 52% | scispace.com |

| 1-Ethyl-2-phenylaziridine | CO₂ (6 MPa) | [C₄DABCO]Br, 90 °C, 3 h | 3-Ethyl-5-phenyl-oxazolidin-2-one | Up to 95% | whiterose.ac.uk |

Isoquinoline (B145761) Derivativespsu.edu

Aziridines serve as versatile precursors for constructing the isoquinoline skeleton, a privileged scaffold in medicinal chemistry. researchgate.netbas.bg The synthesis often involves a cascade reaction initiated by the ring-opening of the aziridine. bas.bg For instance, a ytterbium triflate (Yb(OTf)₃)-catalyzed cascade ring opening/cyclization of aziridines has been reported to produce isoquinoline structures. bas.bg Another approach involves the reaction of an N-tosyl aziridine with α-benzyl TosMIC (tosylmethyl isocyanide) derivatives in the presence of AlEt₂Cl, which yields the isoquinoline in 68% yield. bas.bg These methods demonstrate the utility of aziridines in accessing complex aromatic nitrogen heterocycles. researchgate.netbas.bg

Other Complex Polycyclic Structuresorganic-chemistry.org

The application of this compound derivatives extends to the synthesis of more intricate polycyclic and spirocyclic systems. researchgate.net The Lewis acid-mediated [3+2] cycloaddition of N-(sulfonyl)- and N-(sulfamoyl)-aziridines with alkenes provides a rapid and efficient route to 1-azaspiro[4.n]alkanes. researchgate.net N-(sulfamoyl)aziridines, in particular, have proven to be synthetically useful, affording crystalline polycyclic structures in good yields. researchgate.net These cycloaddition reactions are powerful tools in organic synthesis, enabling the construction of complex heterocyclic scaffolds in a single transformation. researchgate.net The development of methods to generate reactive intermediates like ortho-quinodimethanes (oQDM) from readily available chemicals opens up further possibilities for creating polycyclic compounds through subsequent Diels-Alder reactions. eurekalert.org

Synthesis of Amines and Amino Alcoholsontosight.aibenchchem.com

The ring-opening of this compound is a fundamental reaction that provides access to valuable amines and amino alcohols. ontosight.ai The regioselectivity of the ring-opening is a key feature, allowing for the synthesis of specific isomers.

Reduction of the aziridine ring leads to the formation of amines. For example, the reduction of 2-methyl-N-phenylaziridine with lithium aluminium hydride (LiAlH₄) proceeds non-regioselectively to give a nearly equal mixture of two amines: N-propylaniline and the rearranged product, N-isopropylaniline. This reaction highlights that 2-methyl-N-phenylaziridine can be an intermediate in the reduction of related chloroamides.

The nucleophilic ring-opening of the aziridine ring is a common method for synthesizing β-amino alcohols. ontosight.ai This reaction is a cornerstone of its utility in medicinal chemistry. ontosight.ai For instance, the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄, which proceeds through a 2-methyl-N-phenylaziridine intermediate, also furnishes 2-phenylamino-1-propanol as a significant by-product. The formation of this amino alcohol is proposed to occur via the reaction of the aziridine intermediate with hydroxide (B78521) ions during the alkaline workup. The synthesis of aziridines is often achieved from vicinal amino alcohols via methods like the Wenker synthesis, underscoring the close synthetic relationship between these two classes of compounds. wikipedia.orgresearchgate.net

Precursors for Advanced Organic Synthesiswhiterose.ac.ukontosight.ai

This compound is recognized as a versatile and reactive building block in advanced organic synthesis. researchgate.netontosight.ai Its value stems from the strained three-membered ring, which can be selectively opened to introduce a nitrogen-containing fragment into a target molecule. ontosight.ai This reactivity allows it to serve as a precursor for a wide range of more complex molecules, including biologically active compounds, potential pharmaceuticals, and agrochemicals. ontosight.ai

The ability of aziridines to act as masked 1,3-dipoles in cycloaddition reactions provides a powerful strategy for constructing complex heterocyclic scaffolds. researchgate.netresearchgate.net These transformations, often catalyzed by Lewis acids, enable the efficient synthesis of pyrrolidines, imidazolines, and other heterocycles. researchgate.netresearchgate.net Furthermore, their participation in ring-expansion reactions allows for the synthesis of a variety of other heterocyclic systems, including azetidines, piperidines, and various benzodiazepines and benzoxazepines. arkat-usa.org The development of stereoselective methods for the synthesis and reaction of chiral aziridines has further enhanced their importance as building blocks for asymmetric synthesis. researchgate.netbas.bg

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize 1-phenylaziridine and its derivatives. These methods are essential for confirming the structure, studying reaction kinetics, and understanding the electronic environment of the molecule.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives. The chemical shifts and coupling constants of the protons provide detailed information about the molecular framework. For instance, in substituted phenylaziridines, the vicinal coupling constants in ¹H NMR are critical for distinguishing between cis and trans isomers. The signals corresponding to the aziridine (B145994) ring protons are particularly informative.

| Compound | ¹H NMR Data (400 MHz, CDCl₃) |

| trans-Ethyl-2-benzoyl-3-phenylaziridine-1-carboxylate | δ 8.02 (d, J = 7.4 Hz, 2H), 7.66 (t, J = 7.4 Hz, 1H), 7.58 – 7.46 (m, 4H), 7.35 (d, J = 7.7 Hz, 1H), 7.26 (t, J = 7.8 Hz, 1H), 4.33 – 4.23 (m, 2H), 4.04 (d, J = 2.4 Hz, 1H), 3.89 (d, J = 2.3 Hz, 1H), 1.29 (t, J = 7.1 Hz, 3H) rsc.org |

| 2-Isopropyl-1-phenylaziridine | δ 7.17–7.31 (m, 5H, aromatic protons), 2.34 (dd, J = 3.3 Hz, 1H, aziridine-NCH), 1.89 (d, J = 3.3 Hz, 1H, aziridine-CH), 1.57–1.66 (m, 2H, aziridine-CH₂), 1.19 (d, J = 6.6 Hz, 3H, isopropyl-CH₃), 1.17 (d, J = 6.6 Hz, 3H, isopropyl-CH₃) vulcanchem.com |

UV-Vis Spectroscopy for Mechanistic Studies: Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the mechanisms of reactions involving this compound. For example, in studies of ring-opening reactions, UV-Vis spectroscopy can monitor the formation and decay of intermediates. acs.org The reaction of activated aziridines with certain reagents can produce colored species, and the change in absorbance over time provides kinetic data. acs.org For instance, the reaction of an aziridine with Magic Blue can be followed by observing the decay of the characteristic absorbance of the blue-colored species at around 700 nm. acs.org

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. qns.science In the context of this compound, ESR has been used to study its radical cations. scispace.com Ionization of this compound can lead to the formation of a radical cation, and ESR spectroscopy provides information about the distribution of the unpaired electron within the molecule. scispace.com The hyperfine splitting pattern in an ESR spectrum can reveal which nuclei the unpaired electron is interacting with, offering insights into the electronic structure of the radical species.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying the properties of this compound. These theoretical calculations provide a deeper understanding of reaction mechanisms, reactivity, and molecular conformations that can be difficult to obtain through experimental methods alone.

DFT calculations are frequently used to model the reaction pathways of this compound. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. d-nb.inforesearchgate.net This allows for the determination of activation energies and the identification of the rate-determining step. researchgate.net

For example, DFT studies have been employed to understand the regioselectivity of cycloaddition reactions involving phenylaziridine. researchgate.netresearchgate.net The calculations can reveal why a particular regioisomer is formed preferentially by comparing the energies of the transition states leading to the different products. researchgate.net In the iron-catalyzed cycloaddition of phenylaziridine with heterocumulenes, DFT calculations showed that the Lewis-acidic iron center activates the heterocumulene, facilitating a nucleophilic attack by the aziridine. researchgate.netresearchgate.net The subsequent preferential opening of the substituted C2-N bond is driven by the stability of the resulting carbocation, explaining the observed regioselectivity. researchgate.net

The localization of transition state geometries is a key aspect of these studies. chemrxiv.org Automated tools based on DFT can rapidly identify transition state structures, even for complex multi-molecular reactions. chemrxiv.org

DFT calculations can predict the reactivity and stability of this compound and its derivatives. researchgate.net The strained aziridine ring is susceptible to ring-opening reactions, and computational models can assess the thermodynamic and kinetic stability of the molecule under various conditions. For instance, DFT can be used to model the ring-opening pathways under acidic conditions to understand the compound's stability limitations.

The electronic properties calculated by DFT, such as molecular orbital energies (HOMO and LUMO), can be correlated with the molecule's reactivity. The energy of the highest occupied molecular orbital (HOMO) is related to its nucleophilicity, while the energy of the lowest unoccupied molecular orbital (LUMO) is related to its electrophilicity. These parameters help in predicting how this compound will behave in different chemical reactions.

Conformational analysis of this compound is another area where computational chemistry provides valuable insights. The three-membered aziridine ring is inherently rigid, but the phenyl substituent can adopt different orientations relative to the ring. DFT and other computational methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Understanding the preferred conformation is important as it can influence the molecule's reactivity and spectroscopic properties. For flexible derivatives of this compound, computational analysis can identify the most stable conformations by exploring the potential energy surface. organicchemistrytutor.com This involves identifying staggered and eclipsed conformations and determining their relative energies to find the global minimum energy structure. organicchemistrytutor.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Phenylaziridine to ensure high yield and purity?

- Methodological Answer : The synthesis involves three key steps: (1) Preparation of 2-anilinoethyl sulfate via vacuum heating (130°C, 5 mmHg) to remove water, (2) Cyclization to form this compound under controlled conditions, and (3) Purification using methanol dissolution and filtration. Yield optimization requires precise temperature control during dehydration and immediate distillation to prevent side reactions. Reproducibility hinges on detailed documentation of vacuum levels, solvent purity, and reaction times . For validation, characterize intermediates via thermal gravimetric analysis (TGA) to confirm water removal .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Thermal Gravimetric Analysis (TGA) : Identifies decomposition steps (e.g., water loss at 125–150°C) and thermal stability .

- NMR Spectroscopy : Confirms structural integrity by analyzing proton environments (e.g., aziridine ring protons at δ 2.5–3.5 ppm).

- IR Spectroscopy : Detects functional groups like N-H stretches (≈3300 cm⁻¹).

Cross-validate results with elemental analysis and HPLC for purity assessment. Raw data should be statistically processed to address instrument variability .

Q. How should researchers design experiments to investigate the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Variable Selection : Test nucleophiles (e.g., amines, thiols), solvents (polar vs. nonpolar), and temperatures.

- Control Groups : Include unreactive solvents (e.g., hexane) to isolate solvent effects.

- Kinetic Monitoring : Use in-situ techniques like FT-IR or UV-Vis spectroscopy to track reaction progress.

Adhere to the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure experimental rigor . Document all parameters (e.g., molar ratios, stirring rates) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere).

- Purity Checks : Use HPLC or mass spectrometry to verify sample integrity, as impurities can alter decomposition profiles.

- Multitechnique Validation : Combine TGA with differential scanning calorimetry (DSC) to differentiate between physical (e.g., melting) and chemical degradation.

Address discrepancies by publishing detailed protocols, including raw data and error margins .

Q. What methodological considerations are essential when copolymerizing this compound with other monomers to enhance polymer solubility?

- Methodological Answer :

- Monomer Ratios : Optimize via a design-of-experiments (DoE) approach to balance solubility and mechanical properties. For example, 70:30 propyleneimine:this compound ratios yield amorphous polymers .

- Initiator Selection : Use radical initiators (e.g., AIBN) at low concentrations (0.1–1 mol%) to control chain length.

- Solvent Compatibility : Test solvents (e.g., DMF, THF) for monomer miscibility and post-polymerization precipitation.

Characterize copolymers via GPC for molecular weight distribution and DSC for glass transition temperature (Tg) .

Q. What strategies can be employed to address variability in kinetic data during this compound polymerization studies?

- Methodological Answer :

- Statistical Replication : Perform triplicate runs to calculate standard deviations and confidence intervals.

- In-line Monitoring : Use real-time techniques like Raman spectroscopy to reduce sampling errors.

- Error Source Analysis : Quantify contributions from temperature fluctuations, oxygen contamination, or initiator decomposition.

Report data with error bars and use ANOVA to assess significance of observed trends .

Q. How can advanced computational methods complement experimental studies on this compound’s electronic structure?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for reactions.

- Transition State Analysis : Identify energetically favorable pathways for ring-opening reactions.

Validate computational results with experimental kinetic data and spectroscopic findings. Provide full computational parameters (e.g., basis sets, convergence criteria) in supplementary materials .

Q. What are the best practices for validating proposed reaction mechanisms involving this compound using kinetic and spectroscopic data?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Trapping Intermediates : Use scavengers (e.g., TEMPO) to isolate and characterize transient species via ESR or MS.

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms.

Cross-correlate findings with computational transition state models and publish raw datasets for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.